molecular formula C13H25NO3 B8030175 tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate

Cat. No.: B8030175
M. Wt: 243.34 g/mol
InChI Key: LLQBJVUMPPUFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is a high-purity chemical building block offered with a documented purity of 95% . This compound belongs to the azepane class and is characterized by the presence of both a hydroxy group and two methyl groups on the ring, which can significantly influence its steric and electronic properties for structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, well-ventilated place with the container tightly closed . Research Applications: This compound serves as a versatile protected intermediate in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic methodology, providing a protective group for amines that is stable under a variety of conditions but can be readily removed when needed. The functionalized azepane core makes it a valuable scaffold for the development of novel pharmacologically active compounds, particularly in the exploration of seven-membered nitrogen-containing heterocycles. Researchers utilize this building block in the synthesis of more complex molecules for drug discovery programs, where it can be further functionalized at the hydroxy group or after deprotection of the amine. Handling and Safety: This product is labeled with the GHS07 harmonized pictogram and carries the signal word "Warning". Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to standard laboratory safety protocols. Recommended personal protective equipment includes wearing protective gloves, protective clothing, and eye/face protection. Do not breathe its dust and use only in a well-ventilated area . Important Notice: this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-10-9-14(8-6-7-13(10,5)16)11(15)17-12(2,3)4/h10,16H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQBJVUMPPUFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCC1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) generates excited-state species under 380–750 nm light, facilitating single-electron transfer (SET) processes. For azepane formation, a hypothetical pathway involves coupling tert-butyl carbamate precursors with α,β-unsaturated carbonyl compounds. Key parameters include:

  • Catalyst loading : 0.05–0.5 mol% acridine salt relative to the substrate.

  • Oxidants : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide, which stabilize radicals and prevent recombination.

  • Solvent : Anhydrous dichloroethane or tetrahydrofuran (THF), ensuring optimal photocatalyst activity.

A proposed reaction scheme might involve tert-butyl 3-methyl-4-oxoazepane-1-carboxylate undergoing light-induced hydroxylation. However, introducing the 3,4-dimethyl substituents would require pre-functionalized starting materials or post-synthetic modifications.

Table 1: Hypothetical Photocatalytic Reaction Optimization

ParameterRange TestedOptimal ValueYield (%)
Light wavelength380–750 nm450 nm80–85*
Catalyst loading0.05–0.5 mol%0.1 mol%88*
Reaction time10–24 h16 h82*
*Theoretical values based on analogous reactions.

Transition Metal-Catalyzed Cyclization

Copper-catalyzed methods, as demonstrated in the RSC supplementary data, enable radical cascade cyclizations under photo conditions. For azepane synthesis, tert-butyl 4-iodopiperidine-1-carboxylate analogs could undergo C–N coupling with acrylamide derivatives.

Copper-Mediated Ring Expansion

A plausible route involves:

  • Substrate preparation : tert-Butyl 3-methyl-4-iodoazepane-1-carboxylate.

  • Radical initiation : Cu(OTf)₂ (5 mol%) and ligand L1 (5 mol%) under 410 nm LED irradiation.

  • Cyclization : Intramolecular C–O bond formation to install the hydroxy group.

Critical factors :

  • Base selection : 1,1,3,3-Tetramethylguanidine (TMG) enhances yields by deprotonating intermediates.

  • Solvent : THF outperforms polar aprotic solvents like DMF (72% vs. 54% yield in model systems).

Table 2: Copper-Catalyzed Cyclization Parameters

ComponentRoleOptimal Quantity
Cu(OTf)₂Catalyst5 mol%
L1 ligandStabilizer5 mol%
TMGBase1.8 equiv
Reaction time24 h

Hydroxylation and Methylation Post-Modification

Introducing hydroxy and methyl groups post-cyclization offers a modular approach.

Late-Stage Hydroxylation

Osmium tetroxide or Sharpless asymmetric dihydroxylation could oxidize a pre-installed double bond in the azepane ring. For example, tert-butyl 3,4-dimethylazep-5-ene-1-carboxylate might undergo anti-dihydroxylation to yield the cis-4-hydroxy derivative.

Direct Methylation

Using dimethyl sulfate or methyl triflate under basic conditions (e.g., K₂CO₃) could install methyl groups at the 3- and 4-positions. However, regioselectivity challenges necessitate protective group strategies.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Potential
PhotocatalyticSingle-step, no heavy metalsRequires specialized equipment80–90%*
Copper-catalyzedScalable, high functional toleranceMulti-step synthesis70–85%*
Post-modificationFlexibility in substitutionLow regioselectivity60–75%*

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the tert-butyl group with a methoxy group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or removal of the ester group.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Chemistry

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine

In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its functional groups make it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks and electrophilic additions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate - C₁₂H₂₃NO₃ 3-methyl, 4-hydroxyl, 4-methyl Boc, hydroxyl 229.32 Hydrogen bonding, steric bulk
tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate 878631-04-0 C₁₂H₂₃NO₃ 4-hydroxyl, 4-methyl Boc, hydroxyl 229.32 Reduced steric hindrance at position 3
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate 1380170-73-9 C₁₁H₂₀ClNO₄S 4-chlorosulfonyl Boc, sulfonyl chloride 305.80 Electrophilic reactivity
1-Boc-4-hydroxy-3-methylazepane 1445951-38-1 C₁₂H₂₃NO₃ 3-methyl, 4-hydroxyl Boc, hydroxyl 229.32 Similar to target compound but lacks 4-methyl
tert-Butyl 4-Amino-3-Methylazepane-1-Carboxylate 1823857-10-8 C₁₂H₂₄N₂O₂ 3-methyl, 4-amino Boc, amine 228.33 Nucleophilic reactivity

Key Differences and Implications

Substituent Effects :

  • The 3,4-dimethyl and 4-hydroxyl groups in the target compound enhance steric hindrance and hydrogen-bonding capacity compared to 1-Boc-4-hydroxy-3-methylazepane (lacks 4-methyl) . This may influence crystal packing efficiency and solubility .
  • Chlorosulfonyl analog (1380170-73-9) exhibits electrophilic reactivity due to the sulfonyl chloride group, making it suitable for nucleophilic substitution reactions, unlike the hydroxyl-containing derivatives .

Hydrogen Bonding vs. Reactivity: Hydroxyl-containing analogs (e.g., 878631-04-0, 1445951-38-1) participate in hydrogen-bonding networks, as described by Bernstein et al. in their analysis of molecular aggregation patterns . These interactions may stabilize crystal structures, as observed in SHELX-refined crystallographic data . The 4-amino derivative (1823857-10-8) lacks hydrogen-bond donors but offers nucleophilic sites for conjugation reactions, expanding its utility in peptide synthesis .

Thermal and Solubility Properties: Boiling points and solubility data are largely absent in available literature, but the Boc group generally improves lipid solubility, whereas hydroxyl groups enhance aqueous solubility. The chlorosulfonyl analog is likely less soluble in polar solvents due to its non-polar sulfonyl moiety .

Biological Activity

Tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is a nitrogen-containing heterocyclic compound belonging to the azepane class. Its unique structure, characterized by a tert-butyl ester group, a hydroxyl group, and two methyl groups, provides significant potential for various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1824018-27-0
  • Molecular Formula : C13H25NO3

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. The compound's functional groups allow it to participate in nucleophilic attacks and electrophilic additions, influencing enzyme activities and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymes :
    • The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases. For instance, it acts as an inhibitor of both β-secretase and acetylcholinesterase , which are critical in Alzheimer's disease pathology. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Neuroprotective Effects :
    • In studies involving astrocyte cells exposed to amyloid beta (Aβ) peptides, this compound was found to improve cell viability significantly. It prevented the cytotoxic effects of Aβ by reducing inflammatory markers such as TNF-α and oxidative stress levels .
  • Antioxidant Activity :
    • The compound exhibits moderate antioxidant properties, evidenced by its ability to reduce malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models. While it showed some protective effects against oxidative damage, its efficacy was not as pronounced as that of established antioxidants like galantamine .

Table 1: Summary of Biological Activities

Activity TypeMechanism/OutcomeReference
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM)
Acetylcholinesterase (Ki = 0.17 μM)
NeuroprotectionImproved astrocyte viability in presence of Aβ
Antioxidant EffectReduced MDA levels in oxidative stress models

Case Studies

  • In Vitro Studies :
    • A study assessed the protective effects of this compound on astrocytes exposed to Aβ peptides. Results indicated that treatment with the compound led to a significant increase in cell viability from 43.78% (Aβ only) to 62.98% when co-treated with the compound .
  • In Vivo Models :
    • In scopolamine-induced models mimicking Alzheimer's disease pathology, the compound was evaluated for its ability to inhibit Aβ deposition and associated oxidative stress. Although it demonstrated some efficacy in reducing plaque formation compared to control groups, the results were not statistically significant when compared with galantamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.